molecular formula C14H19NO4 B1588571 (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 70874-05-4

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B1588571
CAS RN: 70874-05-4
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid” is a leucine derivative . It has a molecular weight of 237.26 . The compound is solid at room temperature and should be stored in a dark place, sealed in dry conditions .


Molecular Structure Analysis

The compound’s IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}butanoic acid . The InChI code is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high melting point, which is a common property of amino acids . The compound is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .

Scientific Research Applications

Rhodium(I)-Catalyzed Carboxylation

Kazutoshi Ukai and colleagues (2006) describe a method for carboxylating aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha, beta-unsaturated carboxylic acids, respectively. This process is significant for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, highlighting a potential application area for "(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid" in synthesizing related compounds Ukai et al., 2006.

Synthesis of Conformationally Rigid Analogue

V. Kubyshkin and colleagues (2009) focus on the synthesis of a conformationally rigid analogue of 2-amino adipic acid, which is derived from dimethyl rac-2,5-dibromohexanedioate. This research underscores the utility of benzyl protected amino acids in creating complex molecules with potential biological activity, indicating a related application for "(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid" Kubyshkin et al., 2009.

DNA Diagnostic Assay Development

Pourahmadi and colleagues (2000) explore the use of compounds with benzyloxycarbonyl groups in developing a rapid, integrated, and fully automated DNA diagnostic assay for chlamydia trachomatis and neisseria gonorrhoeae. This study indicates the relevance of benzyloxycarbonyl-protected amino acids in biomedical research and diagnostics Pourahmadi et al., 2000.

Macrocyclic Diorganotin Complexes

Jorge Cruz-Huerta and colleagues (2008) describe the synthesis of macrocyclic diorganotin complexes of gamma-amino acid dithiocarbamates, showcasing the potential of "(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid" in the development of supramolecular structures for ion-pair recognition Cruz-Huerta et al., 2008.

Synthesis of Amino Acid Derivatives

Pavel Drabina and colleagues (2008) discuss the preparation of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides, illustrating the application of benzyl protection strategies in synthesizing amino acid derivatives. This research highlights the versatility of benzyl-protected amino acids in organic synthesis Drabina et al., 2008.

Safety And Hazards

The compound has been classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448637
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

CAS RN

70874-05-4
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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